molecular formula C19H13FN2 B2793693 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 305372-72-9

3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B2793693
CAS No.: 305372-72-9
M. Wt: 288.325
InChI Key: BXKXHKIBURERHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and interfere with their function underlies its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of both a fluorophenyl group and a phenyl group, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-11-9-15(10-12-16)19-21-18(14-6-2-1-3-7-14)17-8-4-5-13-22(17)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXHKIBURERHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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